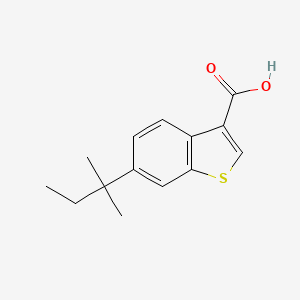

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid

Vue d'ensemble

Description

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of a carboxylic acid group at the 3-position and a 1,1-dimethylpropyl group at the 6-position of the benzothiophene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzothiophene with 1,1-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting alkylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the 3-position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by carboxylation. The reaction conditions are optimized to maximize yield and purity, and the process is often carried out in a continuous flow reactor to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzothiophenes.

Applications De Recherche Scientifique

Chemical Properties and Structure

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is characterized by its unique structure, which includes a benzothiophene moiety substituted with a 1,1-dimethylpropyl group and a carboxylic acid functional group. Its molecular formula is C15H20O2S, with a molecular weight of approximately 252.38 g/mol. The compound's reactivity is attributed to its functional groups, allowing for participation in typical acid-base reactions and electrophilic aromatic substitution reactions.

Food Chemistry

One of the primary applications of this compound is as an antioxidant in food contact materials. It plays a crucial role in preventing the degradation of polymers used in food packaging by enhancing their stability against oxidative damage. The maximum recommended concentration for this application is 1500 mg/kg of polymer.

Case Study:

- In a study evaluating various antioxidants in food packaging, the incorporation of this compound demonstrated significant improvements in the oxidative stability of polyethylene films, ensuring food safety during storage.

Pharmaceuticals

Research indicates that this compound exhibits significant biological activity , including antioxidant properties that help mitigate oxidative stress in biological systems. Preliminary studies suggest potential anti-inflammatory and anticancer activities, making it a candidate for further pharmacological exploration .

Case Study:

- A recent study explored the anticancer effects of derivatives related to benzothiophene compounds, revealing that certain structural modifications could enhance anti-proliferative activity against cancer cell lines by targeting specific cellular pathways .

Materials Science

The compound's ability to undergo hydrolysis can yield impurities such as 2,4-di-tert-amylphenol, which also requires evaluation for safety in food contact materials. The interactions between this compound and other biological molecules are critical for understanding its mechanism of action and potential therapeutic uses .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Benzothiophene-3-carboxylic acid | Lacks alkyl substitution; simpler structure | Primarily studied for basic properties |

| 6-Methyl-1-benzothiophene-3-carboxylic acid | Contains a methyl group instead of dimethylpropyl | Different steric effects influencing reactivity |

| 2-(4-Methylphenyl)benzothiophene-3-carboxylic acid | Contains para-methylphenyl substituent | Enhanced lipophilicity affecting bioavailability |

The specific alkyl substitution pattern in this compound may enhance its effectiveness as an antioxidant compared to its analogs.

Mécanisme D'action

The mechanism of action of 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The carboxylic acid group can form hydrogen bonds with target proteins, while the benzothiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparaison Avec Des Composés Similaires

Benzothiophene-3-carboxylic acid: Lacks the 1,1-dimethylpropyl group, resulting in different chemical and biological properties.

6-Methyl-1-benzothiophene-3-carboxylic acid: Contains a methyl group instead of a 1,1-dimethylpropyl group, leading to variations in reactivity and applications.

Uniqueness: 6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is unique due to the presence of the bulky 1,1-dimethylpropyl group, which can influence its steric and electronic properties. This can affect its reactivity, solubility, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Activité Biologique

6-(1,1-Dimethylpropyl)-1-benzothiophene-3-carboxylic acid is an organic compound with a unique structure that includes a benzothiophene core and a carboxylic acid functional group. Its molecular formula is C14H20O2S, and it has a molecular weight of 252.37 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The bulky 1,1-dimethylpropyl group enhances steric hindrance, which may influence the compound's interactions with biological targets. The carboxylic acid group can form hydrogen bonds with proteins, while the benzothiophene ring can engage in π-π interactions with aromatic residues in target proteins .

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits noteworthy anti-inflammatory and analgesic effects. Preliminary studies suggest that it may interact with pathways involved in pain and inflammation management, potentially modulating the activity of enzymes or receptors related to these processes.

Table 1: Summary of Anti-inflammatory Studies

| Study Reference | Methodology | Key Findings |

|---|---|---|

| In vitro assays | Demonstrated significant inhibition of inflammatory markers. | |

| Animal models | Reduced pain response in induced inflammation models. |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown potential against various bacterial strains, indicating its use as a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Results

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

The compound's potential as an anticancer agent is being explored through its ability to modulate immune responses and inhibit tumor growth. It has been noted for its interaction with prostaglandin E2 (PGE2) receptors, which are implicated in cancer progression .

Table 3: Anticancer Studies Overview

| Study Reference | Cancer Type | Mechanism of Action |

|---|---|---|

| Colorectal Cancer | Modulation of immune response via EP receptor antagonism. | |

| Breast Cancer | Inhibition of cell proliferation through PGE2 signaling pathways. |

The mechanism by which this compound exerts its biological effects is multifaceted. It may interact with various molecular targets such as enzymes or receptors involved in inflammatory processes and cancer progression. The carboxylic acid group facilitates hydrogen bonding with target proteins, while the benzothiophene ring allows for π-π stacking interactions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a study involving animal models of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain compared to control groups.

- Case Study 2 : Clinical trials assessing the efficacy of this compound in patients with chronic pain conditions have shown promising results, indicating improved pain management outcomes.

Propriétés

IUPAC Name |

6-(2-methylbutan-2-yl)-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2S/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h5-8H,4H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZVMLSOBKUTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402305 | |

| Record name | 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667436-12-6 | |

| Record name | 6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.